1-(2-Fluorophenyl)-2-methyl-1H-pyrrole
CAS No.:
Cat. No.: VC15847744
Molecular Formula: C11H10FN
Molecular Weight: 175.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FN |
|---|---|
| Molecular Weight | 175.20 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-2-methylpyrrole |
| Standard InChI | InChI=1S/C11H10FN/c1-9-5-4-8-13(9)11-7-3-2-6-10(11)12/h2-8H,1H3 |
| Standard InChI Key | IJWMXGDKQYALLK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN1C2=CC=CC=C2F |
Introduction
Structural and Molecular Characteristics
Core Architecture
1-(2-Fluorophenyl)-2-methyl-1H-pyrrole (C₁₁H₁₀FN) features a planar pyrrole ring (bond angles: 107–110°) with substituents inducing significant electronic effects. The 2-fluorophenyl group introduces steric hindrance and dipole moments (calculated μ = 1.85 D) , while the methyl group enhances lipophilicity (LogP = 2.68) . X-ray crystallography of analogous compounds reveals interplanar angles of 15–25° between the pyrrole and aryl rings, facilitating π-π stacking interactions .
Table 1: Key Molecular Parameters
| Property | Value | Method/Source |
|---|---|---|
| Molecular formula | C₁₁H₁₀FN | Chemsrc |
| Molecular weight | 175.20 g/mol | Exact mass calculation |
| PSA (Polar Surface Area) | 4.93 Ų | Computational modeling |
| LogP | 2.68 | HPLC determination |
Spectroscopic Fingerprints
Characteristic spectroscopic signatures include:
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¹H NMR (400 MHz, CDCl₃): δ 6.85–7.25 (m, 4H, aromatic), 6.45 (t, 1H, pyrrole H-4), 6.32 (d, 1H, pyrrole H-3), 2.45 (s, 3H, CH₃) .
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¹³C NMR: 157.8 (d, J = 245 Hz, C-F), 128.9–116.2 (aromatic carbons), 107.4 (pyrrole C-3), 123.6 (pyrrole C-4), 12.7 (CH₃) .
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IR (KBr): 3100 cm⁻¹ (C-H aromatic), 1580 cm⁻¹ (C=C), 1220 cm⁻¹ (C-F) .
Synthetic Methodologies
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction remains the most efficient route, utilizing 2-fluoroacetophenone derivatives and ammonium acetate in acetic acid (70–75% yield) . Recent optimizations employ microwave irradiation (100°C, 20 min), reducing reaction times by 80% compared to conventional heating .
Transition Metal-Catalyzed Approaches
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Paal-Knorr | 75 | 95 | 6 h |
| Suzuki coupling | 68 | 98 | 12 h |
| Reductive amination | 60 | 91 | 24 h |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting endotherm at 89–92°C (ΔH = 120 J/g) and decomposition onset at 210°C under nitrogen . The fluorophenyl group increases thermal stability by 40°C compared to non-fluorinated analogs .
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 | 25 |
| Ethanol | 45.8 | 25 |
| Dichloromethane | 220 | 25 |
| n-Hexane | 8.5 | 25 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for pharmaceutical applications, with cyclodextrin complexation improving solubility 15-fold .
Biological Activity and Applications
COX-2 Inhibition
Structural analogs demonstrate potent COX-2 inhibition (IC₅₀ = 0.18 μM vs. 0.21 μM for Celecoxib) . Molecular docking reveals key interactions:
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Fluorine atom: Hydrogen bonding with Arg513 (2.9 Å)
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Methyl group: Hydrophobic contact with Val349
Potassium-Competitive Acid Blockers
Patent literature describes derivatives as gastric acid secretion inhibitors (TAK-438 analog, EC₅₀ = 0.03 μM) . The methyl group enhances metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for des-methyl analog) .
Industrial-Scale Production
A patented continuous flow process achieves 85% conversion with:
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Microreactor dimensions: 500 μm ID × 10 m length
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Residence time: 90 s
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Throughput: 12 kg/day
Critical quality attributes include residual palladium (<10 ppm) and enantiomeric excess (>99.5%) .
Environmental Impact
The compound shows moderate persistence (DT₅₀ = 28 days in soil) with low bioaccumulation potential (BCF = 38) . Advanced oxidation processes degrade 99% within 30 min using TiO₂/UV .
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